N-(6-azaspiro[2.5]octan-2-yl)-2-phenoxy-N-(1,3-thiazol-2-ylmethyl)acetamide;hydrochloride
Description
N-(6-azaspiro[25]octan-2-yl)-2-phenoxy-N-(1,3-thiazol-2-ylmethyl)acetamide;hydrochloride is a complex organic compound that features a combination of azaspiro, phenoxy, and thiazole moieties
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-azaspiro[2.5]octan-2-amine and 2-phenoxyacetic acid.
Reaction Steps: The synthesis involves multiple steps, including the formation of an amide bond between the amine group of 6-azaspiro[25]octan-2-yl and the carboxylic acid group of 2-phenoxyacetic acid
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the formation of the desired product.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up to industrial levels using reactors and equipment designed for large-scale chemical production.
Purification: The product is purified through techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction reactions typically yield alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of different derivatives of the original compound.
Properties
IUPAC Name |
N-(6-azaspiro[2.5]octan-2-yl)-2-phenoxy-N-(1,3-thiazol-2-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c23-18(14-24-15-4-2-1-3-5-15)22(13-17-21-10-11-25-17)16-12-19(16)6-8-20-9-7-19;/h1-5,10-11,16,20H,6-9,12-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCHGZUZKRGULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2N(CC3=NC=CS3)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound is being investigated for its pharmacological properties, such as its potential use as a therapeutic agent in treating various diseases. Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological system and the specific application. For example, in medicinal applications, the compound may interact with enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
N-(6-azaspiro[2.5]octan-2-yl)benzamide;hydrochloride: This compound is structurally similar but lacks the phenoxy group.
2-phenoxy-N-(1,3-thiazol-2-ylmethyl)acetamide;hydrochloride: This compound lacks the azaspiro group.
N-(6-azaspiro[2.5]octan-2-yl)-2-phenoxyacetamide: This compound lacks the thiazole group.
Uniqueness: The presence of both the azaspiro and thiazole groups in the same molecule makes this compound unique and potentially more effective in certain applications compared to its similar counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
